6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile
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Overview
Description
6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C7H4BrFN2 It is characterized by the presence of bromine, fluorine, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoro-5-methylpyridine-2-carbonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often involve:
Solvent: Dichloromethane or acetonitrile
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4) in aqueous solution
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF)
Major Products Formed
Nucleophilic Substitution: 6-Amino-3-fluoro-5-methylpyridine-2-carbonitrile
Oxidation: 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid
Reduction: 6-Bromo-3-fluoro-5-methylpyridine-2-amine
Scientific Research Applications
6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Agricultural Chemistry: It is explored for the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-fluoro-2-methylpyridine
- 5-Bromo-2-fluoro-3-methylpyridine
- 2-Bromo-5-fluoro-6-methylpyridine
Uniqueness
6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its reactivity and binding properties. The presence of both bromine and fluorine atoms, along with the nitrile group, provides a distinct electronic environment that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
6-bromo-3-fluoro-5-methylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKPHTBUQMRQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551114-79-3 |
Source
|
Record name | 6-bromo-3-fluoro-5-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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